MALEATO DE BRL 44408

Descripción general

Descripción

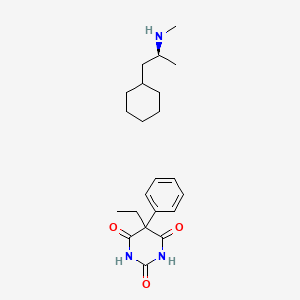

BRL-44408 maleate is a selective α2A-adrenoceptor antagonist . It has Ki values of 1.7 nM and 144.5 nM at α2A and α2B-adrenergic receptors respectively . It increases hippocampal noradrenalin release following systemic administration .

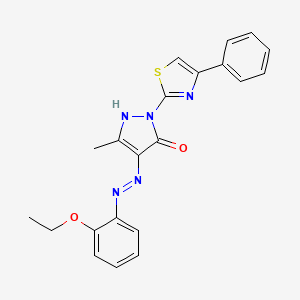

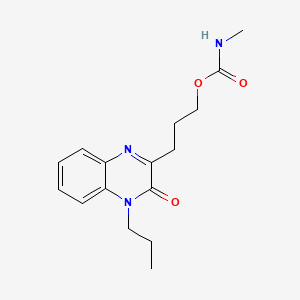

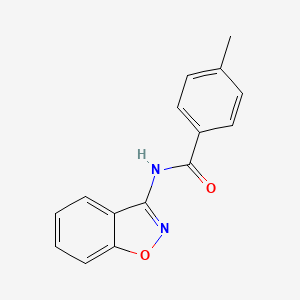

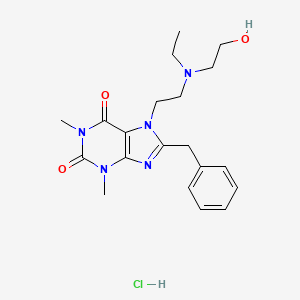

Molecular Structure Analysis

The molecular weight of BRL-44408 maleate is 331.37 . The chemical formula is C17H21N3O4 . The compound is a solid and its color ranges from light brown to brown .Physical And Chemical Properties Analysis

BRL-44408 maleate is a solid compound with a color ranging from light brown to brown . It is soluble in water up to 100 mM . The compound has a molecular weight of 331.37 and a chemical formula of C17H21N3O4 .Aplicaciones Científicas De Investigación

Antagonismo del receptor α2-adrenérgico

El maleato de BRL 44408 actúa como un antagonista selectivo del receptor α2A-adrenérgico. Estos receptores desempeñan un papel crucial en la regulación de la liberación de neurotransmisores y la modulación de la actividad del sistema nervioso simpático. Al bloquear los receptores α2A-adrenérgicos, el BRL 44408 puede influir en varios procesos fisiológicos, incluida la regulación de la presión arterial, la liberación de neurotransmisores y la percepción del dolor .

Investigación del SNC

En el sistema nervioso central (SNC), el BRL 44408 inhibe la acumulación de cAMP estimulada por forskolina con un valor de IC50 de 92,3 nM en células CHO que expresan el α2A-AR humano recombinante. Además, aumenta los niveles de norepinefrina y dopamina en un 200% y un 100%, respectivamente, en la corteza prefrontal medial de la rata cuando se administra a una dosis de 10 mg/kg .

Modulación de neurotransmisores

El this compound afecta los sistemas de neurotransmisores. Reconoce los receptores 5-HT1A, como lo demuestra su inhibición de la unión de los radioligandos del receptor 5-HT1A (8-OH-DPAT y RX 821002) a las membranas corticales en el cerebro de rata . Esta modulación puede tener implicaciones para la regulación del estado de ánimo y la ansiedad.

Control motor y efectos extrapiramidales

Los estudios han explorado el papel de los subtipos de receptores α2-adrenérgicos en la modificación de los efectos motores extrapiramidales. Se investigó el BRL 44408, junto con otros antagonistas, por su impacto en la bradicinesia y la catalepsia inducidas por haloperidol en ratones. Comprender estos efectos puede informar el desarrollo de medicamentos y las estrategias de tratamiento .

Función de la corteza cingulada

El this compound se ha utilizado en investigaciones relacionadas con la corteza cingulada. Se administró a un lado del cerebro para estudiar sus efectos. Los investigadores han explorado sus interacciones con otros compuestos, como la clonidina, para comprender mejor los circuitos neuronales y el comportamiento .

Mecanismo De Acción

Target of Action

BRL 44408 Maleate is a selective antagonist of α2A-adrenoceptors . Adrenoceptors are a type of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .

Mode of Action

BRL 44408 Maleate interacts with its primary target, the α2A-adrenoceptor, by binding to it and inhibiting its function . This inhibition can effectively antagonize the inhibitory effects of norepinephrine or adrenergic receptor agonist Clonidine on K+ -induced [3H]norepinephrine and [3H]5-hydroxytryptamine release .

Biochemical Pathways

The α2A-adrenoceptor is involved in the regulation of neurotransmitter release . By antagonizing this receptor, BRL 44408 Maleate can affect the release of norepinephrine and 5-hydroxytryptamine, playing a potential role in the regulation of neurotransmitter release . It also improves cecal ligation puncture (CLP)-induced acute lung injury .

Pharmacokinetics

It is known that the compound is soluble in water to 100 mm , which could potentially influence its absorption and distribution in the body.

Result of Action

BRL 44408 Maleate has been shown to have antidepressant and analgesic activity . It increases hippocampal noradrenalin release following systemic administration . It also inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM in CHO cells expressing the recombinant human α2A-AR . Furthermore, it increases norepinephrine and dopamine levels by 200 and 100%, respectively, in rat medial prefrontal cortex when administered at a dose of 10 mg/kg .

Action Environment

It’s worth noting that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that moisture could potentially affect the stability of the compound.

Direcciones Futuras

There are several potential future directions for research on BRL-44408 maleate. It has been found to have antidepressant and analgesic activity , and it also improves cecal ligation puncture (CLP)-induced acute lung injury . These findings suggest potential therapeutic applications for BRL-44408 maleate in treating depression, pain, and acute lung injury.

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681806-46-2 | |

| Record name | BRL-44408 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-44408 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

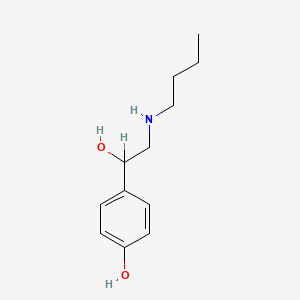

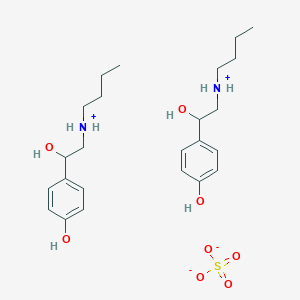

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.